Cnidimol B

Vue d'ensemble

Description

Cnidimol B is a chromone derivative with the molecular formula C₁₅H₁₆O₆. It is a naturally occurring compound found in the plant Cnidium monnieri, which is widely used in traditional Chinese medicine. This compound is known for its various biological activities, including anti-inflammatory and anti-cancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cnidimol B involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromone core: This step involves the cyclization of a suitable precursor to form the chromone ring system.

Functionalization of the chromone core: Various functional groups are introduced into the chromone core through reactions such as hydroxylation, methylation, and glycosylation.

Purification and isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Cnidium monnieri plants. The extraction process includes:

Harvesting: The plant material is harvested and dried.

Extraction: The dried plant material is subjected to solvent extraction using solvents such as ethanol or methanol.

Analyse Des Réactions Chimiques

Structural Features and Functional Groups

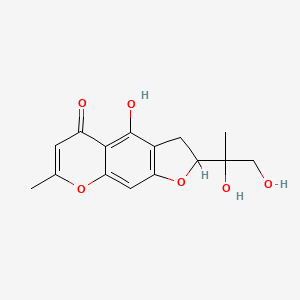

Cnidimol B contains a furo[3,2-g]chromen-5-one core with hydroxyl, methyl, and dihydroxypropane substituents (Fig. 1) . Key functional groups include:

-

Hydroxyl groups (-OH) at positions 4 and 7.

-

Furan ring fused to the chromone system.

-

Dihydroxypropane side chain at position 2.

These groups suggest potential reactivity in nucleophilic, electrophilic, and enzymatic reactions.

Enzymatic Hydrolysis

Chromone derivatives often undergo enzymatic hydrolysis. For example, related compounds in Cnidium monnieri exhibit cleavage of glycosidic bonds via enzymatic hydrolysis . While this compound lacks glycosidic linkages, its furan ring and hydroxylated side chain may interact with hydrolases or oxidoreductases, leading to metabolite formation.

| Reaction Type | Substrate | Catalyst | Product |

|---|---|---|---|

| Hydrolysis | Furan ring | Enzymatic (e.g., esterase) | Ring-opened diols or ketones |

| Oxidation | Hydroxyl groups | Cytochrome P450 | Quinones or carboxyl derivatives |

Acid/Base-Catalyzed Reactions

The hydroxyl groups on this compound can participate in acid-base reactions. For instance:

-

Deprotonation : In alkaline conditions, the phenolic -OH groups (pKa ~10) may deprotonate, forming resonance-stabilized anions .

-

Electrophilic Substitution : The chromone’s aromatic system could undergo sulfonation or nitration, though steric hindrance from the methyl group may limit reactivity.

Photochemical Reactivity

Chromones are known to undergo photochemical reactions such as [2+2] cycloadditions or ring-opening under UV light . While no direct studies on this compound exist, its conjugated system suggests susceptibility to light-induced isomerization or degradation.

Thermal Stability

Thermogravimetric analysis of similar chromones indicates decomposition above 300°C, primarily involving loss of hydroxyl and methyl groups . this compound likely follows this trend, forming polycyclic aromatic hydrocarbons upon pyrolysis.

Interaction with Lewis Acids

The carbonyl group in the chromone core may coordinate to Lewis acids like B(C₆F₅)₃, potentially altering reaction pathways in catalytic systems . Such interactions could enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions.

Biological Modifications

In metabolic pathways, this compound may undergo:

-

Glucuronidation : Phase II metabolism adding glucuronic acid to hydroxyl groups.

-

Methylation : SAM-dependent transfer of methyl groups to phenolic -OH sites.

Applications De Recherche Scientifique

Anticancer Activity

Cnidimol B has shown promising anticancer properties, particularly in hepatocellular carcinoma (HCC). A network pharmacology study identified this compound as one of the active phytochemicals in Cnidium monnieri that targets multiple pathways involved in cancer progression. Molecular docking studies indicated that this compound binds effectively to key proteins such as EGFR and CASP3, suggesting its role in inhibiting tumor growth and promoting apoptosis in cancer cells .

Table 1: Molecular Docking Results of this compound with Key Targets

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| EGFR | -9.5 | Hydrogen Bonds |

| CASP3 | -8.7 | Hydrophobic Interactions |

| ESR1 | -8.2 | Ionic Bonds |

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating conditions like atopic dermatitis. The compound interacts with various biological pathways involved in inflammation, such as the PI3K-Akt signaling pathway . This suggests that this compound could be developed into therapeutic agents for inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of certain strains, which could be leveraged in developing new antimicrobial treatments .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory effects, this compound is being explored for use in cosmetic formulations aimed at skin health. Its ability to reduce oxidative stress and inflammation could enhance skin appearance and treat conditions like acne or eczema .

Case Study 1: Hepatocellular Carcinoma Treatment

A study focused on the therapeutic effects of Cnidium monnieri extracts, including this compound, on HCC demonstrated significant tumor size reduction in animal models. The study utilized molecular docking to confirm the binding affinity of this compound to cancer-related targets, supporting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines in human cell lines, indicating its potential for treating inflammatory skin conditions like psoriasis and dermatitis .

Mécanisme D'action

Cnidimol B exerts its effects through various molecular targets and pathways:

Anti-cancer: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

Anti-microbial: This compound disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules, leading to the death of microbial cells.

Comparaison Avec Des Composés Similaires

Cnidimol B is structurally similar to other chromone derivatives, such as:

Cnidimol A: Another chromone derivative found in Cnidium monnieri with similar anti-inflammatory and anti-cancer properties.

Peucenin: A chromone derivative with anti-inflammatory and anti-microbial activities.

5,7-Dihydroxychromone: A chromone derivative with antioxidant and anti-inflammatory properties

This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities and potential therapeutic applications .

Activité Biologique

Cnidimol B, a compound derived from Cnidium monnieri, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidant, and potential anticancer effects. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

Cnidium monnieri is a traditional medicinal herb used in various cultures for treating conditions such as impotence and skin diseases. This compound is one of the bioactive compounds isolated from this plant, which has been studied for its pharmacological properties.

1. Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes in human neutrophils. The compound demonstrated an IC50 value of 3.20 ± 0.16 µg/mL against fMLP-induced elastase release, indicating potent inhibition of neutrophil activation .

| Compound | IC50 (µg/mL) | Activity Description |

|---|---|---|

| This compound | 3.20 ± 0.16 | Inhibition of elastase release |

| Osthenol | 3.28 ± 0.90 | Inhibition of elastase release |

| Osthol | 0.005 ± 0.0002 | Inhibition of superoxide anion generation |

2. Antioxidant Activity

This compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The compound has been shown to scavenge free radicals effectively, contributing to its protective effects against various diseases .

3. Anticancer Potential

Emerging studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells through modulation of specific signaling pathways. For instance, molecular docking studies have indicated that this compound interacts with key proteins involved in cell survival and apoptosis, suggesting a potential role in cancer therapy .

Mechanistic Insights

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Pro-Inflammatory Signaling : this compound inhibits the JAK-STAT and NF-κB pathways, which are critical for the expression of inflammatory mediators .

- Regulation of Oxidative Stress : By scavenging free radicals, this compound reduces oxidative damage in cells, which is particularly beneficial in conditions like diabetes and cardiovascular diseases .

- Targeting Cancer Pathways : The compound's interaction with apoptotic pathways suggests its potential as an anticancer agent, warranting further investigation into its efficacy against specific cancer types .

Case Study 1: Anti-Inflammatory Efficacy

A study conducted on human neutrophils demonstrated that treatment with this compound significantly reduced the levels of superoxide anions and elastase release compared to untreated controls. This study highlights the compound’s potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Antioxidant Activity in Diabetic Models

In a diabetic nephropathy model, this compound exhibited protective effects on renal function by reducing oxidative stress markers and improving antioxidant enzyme activity, indicating its utility in managing diabetic complications .

Propriétés

IUPAC Name |

2-(1,2-dihydroxypropan-2-yl)-4-hydroxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-7-3-9(17)13-11(20-7)5-10-8(14(13)18)4-12(21-10)15(2,19)6-16/h3,5,12,16,18-19H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGAVROSGDHSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801116947 | |

| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801116947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103629-81-8 | |

| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103629-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801116947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.